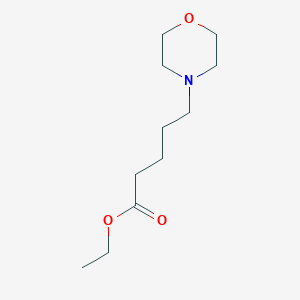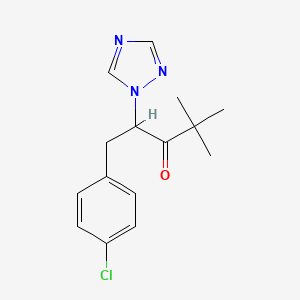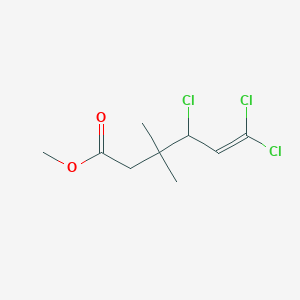
Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-
Vue d'ensemble
Description
“Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-” is a chemical compound with the molecular formula C9H11N3O2 . It has an average mass of 193.202 Da and a monoisotopic mass of 193.085129 Da . It is also known by other names such as N’-Nitrosonornicotine-1-N-oxide and 1-Oxyde de 3- (1-nitroso-2-pyrrolidinyl)pyridine .
Molecular Structure Analysis
The molecular structure of “Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-” is based on its molecular formula, C9H11N3O2 . Detailed structural information can be obtained from databases like ChemSpider .Chemical Reactions Analysis
The specific chemical reactions involving “Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-” are not provided in the search results. For comprehensive reaction analysis, it is suggested to consult specialized chemical reaction databases or literature .Physical And Chemical Properties Analysis
“Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-” has a molecular weight of 193.20300 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results. For a comprehensive properties analysis, it is recommended to refer to specialized chemical databases .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including pyridine-based compounds, are recognized for their versatility as synthetic intermediates and catalysts. They play a critical role in metal complexes formation, design of catalysts, and asymmetric catalysis. Their significant potential in drug applications, especially in developing compounds with anticancer, antibacterial, and anti-inflammatory activities, highlights their importance in medicinal chemistry (Li et al., 2019).
Environmental Impact and Nitrous Oxide Emission
The production of nitrous oxide (N2O), a potent greenhouse gas, involves microbial nitrification and denitrification processes common in aquaculture systems. Pyridine derivatives have been studied for their role in these processes, suggesting that aquaculture could be a significant anthropogenic source of N2O emission. Understanding the mechanisms and factors affecting N2O production is crucial for developing strategies to minimize emissions (Hu et al., 2012).
Analytical and Diagnostic Applications
Pyridine and its derivatives serve as essential tools in analytical chemistry, including the detection and quantification of reactive nitrogen species (RNS). Their role in forming nitrotyrosine, a marker for RNS production in biological systems, underscores the utility of pyridine derivatives in biomedical research and diagnostics (Herce-Pagliai et al., 1998).
Applications in Photon-based Electronics
The photochromic activity of ortho-nitrobenzylpyridines, which involves the intramolecular transfer of a proton, demonstrates potential applications in photon-based electronics. These compounds are valuable for studying photoreactions of nitro-based caged compounds and could contribute to the development of new electronic materials (Naumov, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(2S)-1-nitrosopyrrolidin-2-yl]-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-10-12-6-2-4-9(12)8-3-1-5-11(14)7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQELURDMDMQXQV-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C2=C[N+](=CC=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)N=O)C2=C[N+](=CC=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)- | |
CAS RN |
75195-76-5 | |
| Record name | Pyridine, 3-[(2S)-1-nitroso-2-pyrrolidinyl]-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75195-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-Nitrosonornicotine-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075195765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-NITROSONORNICOTINE-N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZY8JS4E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





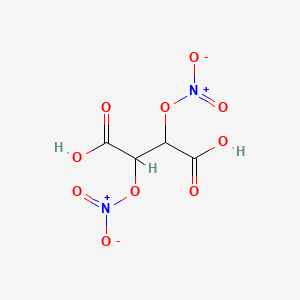


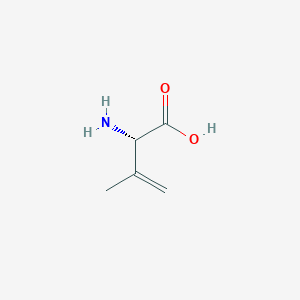
![5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one](/img/structure/B3061185.png)


